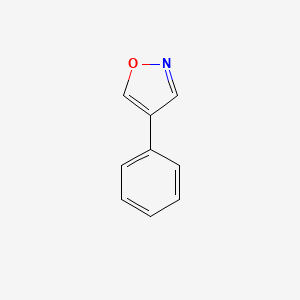

4-Phenylisoxazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-10-11-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVAZWIBJQZOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CON=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372794 | |

| Record name | 4-Phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2439-92-1 | |

| Record name | 4-Phenylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Phenylisoxazole and Its Derivatives

Established Synthetic Routes to the 4-Phenylisoxazole Core

The isoxazole (B147169) ring is a prominent scaffold in a variety of biologically active compounds. Consequently, numerous synthetic strategies have been developed to construct this heterocyclic system. The primary methods for synthesizing the this compound core and its derivatives include [3+2] cycloaddition reactions, condensation reactions, and nitration of existing isoxazole precursors.

[3+2] Cycloaddition Reactions

The most widely employed method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction. rsc.org This reaction typically involves the combination of a nitrile oxide, serving as the 1,3-dipole, with an alkyne or an alkene, which acts as the dipolarophile. rsc.orgresearchgate.net The regioselectivity of this reaction, determining whether a 3,4- or 3,5-disubstituted isoxazole is formed, can be influenced by the nature of the leaving group on the dipolarophile. rsc.org

A notable example of a [3+2] cycloaddition involves the reaction of nitrile oxides with alkynes. semanticscholar.orgnih.gov In a specific one-pot synthesis, 4-nitro-3-phenylisoxazole was unexpectedly formed from cinnamyl alcohol. semanticscholar.orgbeilstein-journals.org Treatment of cinnamyl alcohol with sodium nitrite (B80452) in acetic acid was intended to produce 4-phenyl-3-furoxanmethanol but also yielded 4-nitro-3-phenylisoxazole. semanticscholar.orgbeilstein-journals.org The proposed mechanism suggests the formation of an intermediate that dehydrates to an isoxazole, which then undergoes electrophilic substitution and oxidation to yield the final nitro product. nih.govbeilstein-journals.org

This reaction highlights the in situ generation of a nitrile oxide equivalent which then participates in a cycloaddition. The reaction conditions and the nature of the starting material can lead to unexpected but synthetically useful products.

A common and versatile route to 3,5-disubstituted isoxazoles involves the reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine (B1172632) hydrochloride. nih.govasianpubs.orgorientjchem.orgresearchgate.net This method proceeds through a condensation reaction followed by cyclization. Chalcones themselves are readily synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone. orientjchem.org

The general procedure involves refluxing a mixture of the chalcone (B49325) and hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base like sodium acetate (B1210297) or potassium hydroxide (B78521). nih.govorientjchem.org For instance, indolyl-isoxazole derivatives have been synthesized by first preparing chalcones from indole-3-aldehyde and substituted acetophenones, and then condensing these intermediates with hydroxylamine hydrochloride in the presence of sodium acetate and glacial acetic acid. nih.gov Similarly, various 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles have been prepared from the corresponding chalcones and hydroxylamine hydrochloride. researchgate.netnih.gov

| Starting Chalcone | Reagents | Product | Yield (%) | Reference |

| 4'-chlorochalcone | Hydroxylamine hydrochloride, KOH, ethanol | 3-(4''-chlorophenyl)-5-phenyl isoxazoline | 76 | asianpubs.org |

| Substituted chalcones (1a-1n) | Hydroxylamine hydrochloride, Sodium acetate, ethanol | Isoxazole derivatives (4a-n) | - | orientjchem.org |

| Indole-based chalcones (3a-j) | Hydroxylamine hydrochloride, Sodium acetate, glacial acetic acid, ethanol | 5-(indol-3-yl)-3-(substituted phenyl) isoxazole (4a-j) | - | nih.gov |

Table 1: Synthesis of Isoxazoles from Chalcones

This method's popularity stems from the ready availability of a wide variety of chalcones, allowing for the synthesis of a diverse library of isoxazole derivatives.

The reaction of N-hydroximidoyl chlorides (derived from phenylhydroximes) with activated alkenes or alkynes provides another pathway to isoxazoles via a [3+2] cycloaddition. researchgate.netnih.gov In this approach, the N-hydroximidoyl chloride is converted in situ to a nitrile oxide, which then reacts with the dipolarophile. nih.gov

For example, enamine-triggered [3+2] cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine (B128534) lead to the formation of 3,4-disubstituted isoxazoles. researchgate.net This metal-free approach offers a regiospecific route to these compounds. researchgate.net The reaction of N-hydroxyimidoyl chlorides with terminal alkynes, often catalyzed by copper, is a standard method for producing 3,5-disubstituted isoxazoles. nih.gov

Chalcones and Hydroxylamine Hydrochloride

Condensation Reactions (e.g., terephthaldehyde and substituted ketones)

Condensation reactions provide an alternative to cycloadditions for the synthesis of isoxazole cores. While the provided outline mentions the condensation of terephthaldehyde and substituted ketones, the primary literature found focuses more on the Claisen-Schmidt condensation to form chalcone intermediates, as discussed in section 2.1.1.2. A related one-pot synthesis involves the Claisen-Schmidt condensation followed by a Michael addition between terephthalaldehyde (B141574) and aryl methyl ketones to produce bis(1,5-diketones). lew.ro Although this does not directly yield an isoxazole, the resulting 1,5-dicarbonyl compound is a potential precursor for bis-isoxazole synthesis through reaction with hydroxylamine.

Nitration of Phenylisoxazole Precursors

The direct nitration of a pre-existing phenylisoxazole ring is a straightforward method for introducing a nitro group onto the molecule. semanticscholar.orgnih.gov This electrophilic substitution reaction can be used to synthesize nitro-substituted this compound derivatives.

Historically, the nitration of 3-phenylisoxazole (B85705) and 5-phenylisoxazole (B86612) has been studied. semanticscholar.orgclockss.org For instance, 4-nitro-3-phenylisoxazole has been prepared by the nitration of 3-phenylisoxazole. semanticscholar.orgnih.gov Similarly, the nitration of 5-phenylisoxazole with nitric acid in acetic anhydride (B1165640) under mild conditions has been shown to yield 4-nitro-5-phenylisoxazole. clockss.org It is crucial to use pure starting materials to avoid the formation of regioisomeric byproducts. clockss.org The nitration of sulfone derivatives containing a phenyl group can also be achieved using a mixture of concentrated nitric and sulfuric acids. beilstein-journals.org

| Starting Material | Nitrating Agent | Product | Reference |

| 3-Phenylisoxazole | HNO₃/H₂SO₄ | 4-Nitro-3-phenylisoxazole | semanticscholar.org |

| 5-Phenylisoxazole | HNO₃/Acetic Anhydride | 4-Nitro-5-phenylisoxazole | clockss.org |

| 3-Methyl-5-phenylisoxazole | HNO₃/Acetic Anhydride | 3-Methyl-4-nitro-5-phenylisoxazole | clockss.org |

Table 2: Nitration of Phenylisoxazole Precursors

Hydrolysis of Substituted Isoxazole Carboxylates

A common and effective method for the synthesis of isoxazole carboxylic acids involves the hydrolysis of their corresponding esters. For instance, 3-substituted isoxazole-4-carboxylic acids can be prepared by first synthesizing the ester through the condensation of a respective oxime with ethyl acetoacetate (B1235776) in the presence of anhydrous zinc chloride, followed by hydrolysis. researchgate.net This hydrolysis is typically carried out using an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide, in a mixture of a lower alkanol and water, often under reflux conditions. google.com

This approach is particularly valuable for producing intermediates for more complex molecules. For example, methyl 5-methyl-3-phenylisoxazole-4-carboxylate and methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate are key intermediates in the synthesis of the penicillin-based antibiotics oxacillin (B1211168) and cloxacillin, respectively. google.com The hydrolysis of these esters yields the corresponding carboxylic acids, which are then further functionalized. google.com

| Starting Material | Reagents | Product | Reference |

| Methyl 3-phenyl-5-methylisoxazole-4-carboxylate | Potassium Hydroxide | 3-Phenyl-5-methylisoxazole-4-carboxylic acid | google.com |

| Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate | Potassium Hydroxide | 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid | google.com |

| Ethyl 5-[4-(allyloxy)phenyl]isoxazole-3-carboxylate | Sodium Hydroxide | 5-[4-(Allyloxy)phenyl]isoxazole-3-carboxylic acid | ubbcluj.ro |

Advanced and Catalytic Synthesis Strategies

Modern synthetic chemistry has introduced several advanced strategies that offer improved efficiency, selectivity, and greener reaction conditions for the synthesis of phenylisoxazoles.

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single step, minimizing waste and improving efficiency. researchgate.netmdpi.com Several MCRs have been developed for the synthesis of isoxazole derivatives.

For example, 3-methyl-4-arylmethylene isoxazole-5(4H)-one derivatives can be synthesized through a one-pot reaction of aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride using a pyridinium-based dicationic organic salt as a catalyst in aqueous conditions. researchgate.net Another approach involves the synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives from substituted aromatic aldehydes, malononitrile, and hydroxylamine hydrochloride using ceric ammonium (B1175870) sulfate (B86663) as a Lewis acid catalyst in isopropyl alcohol. ajrcps.com These methods are often characterized by high yields, short reaction times, and simple workup procedures. researchgate.netajrcps.com

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a fundamental and widely used method for constructing the isoxazole ring. rsc.org The use of microwave irradiation can significantly accelerate this reaction, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netchempap.org

A metal-free, microwave-assisted approach for the synthesis of phenylisoxazole derivatives has been developed, providing an efficient route to a variety of substituted products. researchgate.netsemanticscholar.org This method avoids the use of potentially toxic and expensive metal catalysts, aligning with the principles of green chemistry. rsc.orgresearchgate.net In a typical procedure, an alkyne is reacted with an in-situ generated nitrile oxide under microwave irradiation to yield the desired isoxazole derivative. rsc.orgresearchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Alkyne | Nitrile Oxide (in situ) | Microwave, Metal-free | Phenylisoxazole derivative | researchgate.net |

| Resin-supported alkyne | N-hydroxybenzimidoyl chloride | Microwave, Solid-phase | 4,5-disubstituted isoxazole | rsc.org |

Transition metal catalysis has revolutionized organic synthesis, and the preparation of phenylisoxazoles is no exception. mdpi.combeilstein-journals.org Palladium catalysts, in particular, have been effectively used for the direct phenylation of the isoxazole ring. clockss.org

One such method involves the palladium-catalyzed coupling of an isoxazole with iodobenzene (B50100). clockss.org For instance, the reaction of 3-hydroxy-5-methylisoxazole tosylate with iodobenzene in the presence of a palladium(II) acetate catalyst and triphenylphosphine (B44618) in hexamethylphosphoric triamide (HMPT) yields the 4-phenyl derivative. clockss.org This direct arylation strategy provides a powerful tool for the synthesis of 4-phenylisoxazoles that can be further elaborated into other functionalized compounds. clockss.org Transition metals like copper and ruthenium have also been employed in the synthesis of isoxazoles, primarily through catalyzing 1,3-dipolar cycloaddition reactions. rsc.orgresearchgate.net

In recent years, the use of nanoparticles as catalysts has gained significant attention due to their high surface area-to-volume ratio and unique catalytic properties. rsc.orgnih.gov Nano calcium zincate (CaZnO2) has been reported as an efficient and reusable catalyst for the synthesis of 3-(benzo[d]thiazol-2-yl)-5-phenylisoxazoles. researchgate.nettandfonline.com

This method involves the reaction of 2-aminobenzenethiol with a 5-phenylisoxazole-3-carbaldehyde (B1588700) in the presence of nano CaZnO2. tandfonline.com The catalyst is believed to act as a Lewis acid, activating the aldehyde group and facilitating the subsequent cyclization and oxidation steps. tandfonline.com This approach offers advantages such as operational simplicity and high yields. researchgate.net

| Catalyst | Reactants | Product | Reference |

| Nano CaZnO2 | 2-Aminobenzenethiol, 5-Phenylisoxazole-3-carbaldehyde | 3-(Benzo[d]thiazol-2-yl)-5-phenylisoxazole | tandfonline.com |

Transition Metal Catalysis in Phenylisoxazole Synthesis

Derivatization and Functionalization Approaches

The functionalization of the pre-formed isoxazole ring is a key strategy for accessing a diverse range of derivatives. researchgate.net The aldehyde group at the 5-position of the isoxazole ring, for example, is a versatile handle for further chemical transformations. cymitquimica.com

One common derivatization is the formation of carboxamides. nih.gov For instance, 3-methyl-4-phenyl-isoxazole-4-carboxylic acid can be coupled with various aniline (B41778) derivatives using activating agents like EDCI and a catalyst such as DMAP to produce a library of 3-methyl-4-phenyl-isoxazole-carboxamide compounds. nih.gov Direct functionalization at the C-4 position of the isoxazole ring can also be achieved through the generation of a 4-isoxazolyl anion species followed by reaction with various electrophiles. researchgate.net These derivatization techniques are crucial for modifying the properties of the parent this compound core to achieve desired biological activities. researchgate.net

Synthesis of Carbaldehyde Semicarbazone Derivatives

The synthesis of phenylisoxazole semicarbazone derivatives is typically achieved through a condensation reaction. This method involves reacting a phenylisoxazole-carbaldehyde derivative with semicarbazide (B1199961) hydrochloride. researchgate.netresearchgate.net The reaction readily forms the corresponding semicarbazone, a class of compounds noted for the presence of a hydrazone fragment. researchgate.netbohrium.com

The general procedure involves combining the starting carbaldehyde, such as 3-phenylisoxazole-5-carbaldehyde (B1599781) or 5-phenylisoxazole-3-carbaldehyde, with semicarbazide hydrochloride in a suitable solvent system. researchgate.netbohrium.com The products are then isolated and purified. Spectroscopic techniques like ESI-MS, FT-IR, and NMR are used to characterize the resulting structures. researchgate.netresearchgate.net Computational studies have been employed to determine the most stable conformations of these molecules, often finding a cisE geometrical configuration to be favored. researchgate.net

| Starting Material | Reagent | Product | Reference |

| Phenylisoxazole-3/5-carbaldehyde | Semicarbazide Hydrochloride | Phenylisoxazole-3/5-carbaldehyde semicarbazone | researchgate.net |

| Indole-3-carbaldehyde | Semicarbazide Hydrochloride | Indole-3-carbaldehyde semicarbazone | csic.es |

This table showcases representative examples of semicarbazone synthesis.

Preparation of Isoxazole Carboxamide Derivatives

The preparation of isoxazole carboxamide derivatives is a key strategy for diversifying the this compound scaffold. The most common method is an amide coupling reaction between an isoxazole-4-carboxylic acid and a selected aniline or another primary amine derivative. mdpi.comnih.govnih.gov

This synthesis is typically performed by activating the carboxylic acid group to facilitate the nucleophilic attack by the amine. A common protocol involves dissolving the isoxazole-4-carboxylic acid in a solvent like dichloromethane (B109758) (DCM), followed by the addition of coupling agents. mdpi.comnih.gov N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) is frequently used as the carbodiimide (B86325) activating agent, often in combination with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comnih.gov After a brief stirring period to form the active ester intermediate, the appropriate aniline derivative is added to the mixture. The reaction proceeds, usually at room temperature, for 24 to 48 hours to yield the desired N-aryl isoxazole-4-carboxamide. mdpi.comnih.gov

The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated through extraction and purified using techniques like silica (B1680970) gel column chromatography. nih.gov

| Isoxazole Carboxylic Acid | Amine Derivative | Coupling Agents | Product | Reference |

| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | N-(4-(tert-butyl)phenyl)aniline | EDC, DMAP | N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | nih.gov |

| 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | 4-(Trifluoromethoxy)aniline | EDC, DMAP | 3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide | mdpi.com |

| 3-Substituted isoxazole-4-carboxylic acid | Aromatic amines | - | 3-Substituted-isoxazole-4-carboxamide derivatives | d-nb.info |

This table provides examples of the synthesis of isoxazole carboxamide derivatives.

Lithiation and Subsequent Functionalization at the 4-Position

Direct functionalization of the isoxazole ring at the 4-position can be achieved through a deprotonative lithiation strategy. researchgate.net This method involves the generation of a 4-isoxazolyl anion species, which can then react with various electrophiles to introduce new substituents. researchgate.net Deprotonative lithiation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. univ-rennes.fr

The process typically uses strong lithium bases, such as alkyllithiums (e.g., n-BuLi) or lithium amides (e.g., LiTMP), to abstract a proton from the C4 position of the isoxazole ring. univ-rennes.frthieme-connect.de However, the reaction can present challenges with regioselectivity, as competition may occur between the abstraction of the C4 proton and protons on side chains, for instance at the C5 position. thieme-connect.de The choice of base and reaction conditions is critical to control the outcome. The resulting 4-isoxazolyl anion is a potent nucleophile that can be trapped with an electrophile to install the desired functional group. researchgate.net This approach provides access to novel isoxazole derivatives that may not be readily synthesized through other methods. researchgate.net

Incorporation of Diverse Substituent Groups and Scaffold Diversity

Achieving scaffold diversity is a primary goal in medicinal chemistry to explore structure-activity relationships (SAR). For the this compound core, this is accomplished by systematically introducing a wide array of substituent groups at various positions on the molecule. nih.govnih.gov

Research efforts focus on several areas of modification:

Substitution on Phenyl Rings: Different atoms or functional groups are introduced onto the phenyl ring at the C4-position of the isoxazole. For example, a 4-chloro substituent has been replaced with other halogens like fluorine, or with electron-donating groups like methoxy (B1213986) and amino groups to study their effect on biological activity. nih.gov

Modification of Linked Groups: When the isoxazole is part of a larger structure, such as vicinal diaryl isoxazoles, modifications are made to other parts of the molecule. This includes altering substituents on a benzyloxy arm linked to one of the phenyl rings. nih.gov Both electron-donating and electron-withdrawing groups have been tested, and the size of the substituent has been shown to be a critical factor. nih.gov

Introduction of Amide and Urea (B33335) Groups: To modulate properties like lipophilicity, diverse amide and urea substituents can be incorporated into the molecular structure. nih.gov For instance, attaching different phenylacetamide or benzylurea (B1666796) groups can significantly influence the compound's properties. nih.gov

Variation of Alkoxy Chains: Flexible alkoxy groups of varying lengths (e.g., propoxy, cyclopropylmethoxy) can be introduced at a terminus of the molecule to explore hydrophobic interactions. nih.gov

Isosteric Replacement: The central isoxazole ring itself can be replaced with other isosteric heterocycles to investigate the importance of the core scaffold. nih.gov

| Modification Strategy | Example Substituents | Target Position | Observed Effect | Reference |

| Phenyl Ring Substitution | Fluoro, Methoxy, Amino | C4-phenyl group | Decreased potency compared to 4-chloro | nih.gov |

| Benzyloxy Arm Substitution | Methyl, Electron-donating groups, Electron-withdrawing groups | 2-position of benzyl (B1604629) group | 2-methyl was optimal; other groups decreased activity | nih.gov |

| Introduction of Polar Groups | Phenylacetamide, Benzylurea | Side chain | Bulky functional groups were conducive to activity | nih.gov |

| Variation of Alkoxy Chains | Propoxy, Cyclopropylmethoxy | Hydrophobic terminus | Increased chain length was beneficial | nih.gov |

This table summarizes strategies for achieving scaffold diversity in this compound derivatives.

Reactivity and Mechanistic Investigations of 4 Phenylisoxazole Systems

Photochemical Rearrangements and Isomerizations

Photochemistry offers a powerful tool for the transformation of heterocyclic compounds, often providing pathways to novel structures that are inaccessible through conventional thermal reactions. reddit.com 4-Phenylisoxazole and its derivatives are no exception, undergoing a variety of fascinating rearrangements and isomerizations upon exposure to ultraviolet (UV) light. researchgate.netacs.org

A characteristic photochemical reaction of isoxazoles is their transposition to the corresponding oxazoles. researchgate.netnih.gov For this compound, irradiation leads to the formation of 4-phenyloxazole. researchgate.net Labeling studies using deuterium (B1214612) or methyl groups have been instrumental in elucidating the mechanism of this phototransposition. researchgate.net Research has confirmed that this transformation proceeds via the P4 pathway, which involves the interchange of the N2 and C3 atoms of the isoxazole (B147169) ring. researchgate.net For instance, the photolysis of 5-methyl-4-phenylisoxazole results in the formation of 5-methyl-4-phenyloxazole. researchgate.net This selective rearrangement underscores the specific bond cleavage and reformation processes that govern the photochemical behavior of these heterocycles.

The phototransposition is not always the sole reaction pathway. In many cases, it is accompanied by photo-ring cleavage, leading to the formation of acyclic products. For example, irradiation of 5-methyl-4-phenylisoxazole also yields aceto-α-phenylacetonitrile. researchgate.net

The photochemical transformations of isoxazoles are known to proceed through highly reactive, transient intermediates. nih.govresearchgate.net The initial step in the photolysis of isoxazoles is generally accepted to be the cleavage of the weak N-O bond, leading to the formation of a diradical or a vinyl nitrene species. researchgate.netbiorxiv.org This intermediate can then undergo a series of rearrangements.

One of the key intermediates identified in the photoisomerization of isoxazoles to oxazoles is a 2H-azirine derivative. researchgate.netuzh.chsci-hub.se This three-membered heterocyclic ring is formed through ring contraction of the initial isoxazole. uc.pt The 2H-azirine can then undergo photochemical or thermal ring expansion to yield the corresponding oxazole (B20620). researchgate.netuzh.ch The wavelength of the irradiation can significantly influence the fate of the azirine intermediate. For some systems, irradiation with shorter wavelength light favors the rearrangement to the oxazole, while longer wavelength light can cause the azirine to revert to the starting isoxazole. researchgate.net

Another crucial, albeit elusive, transient species is the carbonyl nitrile ylide. researchgate.netresearchgate.net This intermediate has been captured and characterized for the first time in the isoxazole-oxazole photoisomerization through matrix isolation studies. acs.orgresearchgate.net Irradiation of matrix-isolated isoxazole derivatives can lead to the formation of the nitrile ylide, which can then be identified spectroscopically. researchgate.net Subsequent irradiation at specific wavelengths can induce the transformation of the nitrile ylide into the final oxazole product. researchgate.net Theoretical calculations have also been employed to understand the structural nature and the 1,5-electrocyclization of the carbonyl nitrile ylide. researchgate.net

The following table summarizes the key transient intermediates and their role in the photochemical transformations of this compound systems.

| Intermediate | Formation | Subsequent Reactions | Final Product(s) |

| 2H-Azirine | Photochemical ring contraction of isoxazole. uc.pt | Photochemical or thermal ring expansion. researchgate.netuzh.ch | Oxazole |

| Carbonyl Nitrile Ylide | Photochemical rearrangement of isoxazole. researchgate.net | 1,5-Electrocyclization. researchgate.net | Oxazole |

| Vinyl Nitrene | Initial N-O bond cleavage upon photolysis. researchgate.netbiorxiv.org | Rearrangement to azirine or other products. researchgate.net | Azirine, Oxazole, Acyclic nitriles |

The nature and position of substituents on the isoxazole ring can have a profound impact on the photoreactivity and the quantum yields of the photochemical transformations. beilstein-journals.orgchemrxiv.org Electron-donating and electron-withdrawing groups can influence the stability of the excited states and the transient intermediates, thereby affecting the efficiency and the outcome of the reaction. ust.hkmdpi.com

For instance, the presence of an acyl group at the 4-position of the isoxazole ring has been shown to influence the course of thermal and photochemical rearrangements. researchgate.netacs.org In some cases, the substituent can direct the reaction towards a specific pathway or inhibit others. The electronic nature of the substituents plays a significant role in the π-conjugation of the molecule, which in turn affects its photophysical properties, including absorption and emission wavelengths and fluorescence quantum yields. mdpi.com

Systematic studies on the effect of substituents are crucial for understanding the underlying mechanisms and for designing photoreactive systems with desired properties. beilstein-journals.orgchemrxiv.org For example, in dithienylethenes, a class of photoswitches, push-pull substitution patterns have been shown to shift their absorption spectra into the near-infrared region and result in low quantum yields for photochemical electrocyclization. chemrxiv.org In contrast, pull-pull systems exhibit the highest quantum yields for switching in both directions. chemrxiv.org While these are not isoxazole systems, the principles of how substituents affect electronic properties and photoreactivity are broadly applicable.

The quantum yield of a photochemical reaction is a measure of its efficiency. It is defined as the number of molecules undergoing a specific transformation divided by the number of photons absorbed by the system. The quantum yields of isoxazole phototranspositions can be influenced by factors such as the solvent, the presence of quenchers, and the nature of the substituents. nih.gov For example, the presence of phenolic moieties within dissolved organic matter has been shown to influence its photoreactivity by acting as electron donors and quenching triplet states, thereby affecting the quantum yields of various photochemical processes. nih.gov

Characterization of Transient Intermediates in Photoinduced Transformations (e.g., Azirine, Carbonyl Nitrile Ylide)

Thermal Rearrangements and Transformations

In addition to photochemical reactions, this compound and its derivatives can also undergo thermal rearrangements. researchgate.netvdoc.pub Heating 4-acylisoxazoles, for instance, can lead to their isomerization to 4-acyloxazoles. researchgate.netacs.org Similar to the photochemical pathway, a 2H-azirine intermediate is also proposed in the thermal formation of oxazoles from isoxazoles. researchgate.netuzh.ch

The thermal interconversion of isomeric isoxazoles has also been observed. This process is rationalized by the cleavage of the O-N bond to form a reactive acyclic intermediate, which can then undergo bond rotation and re-cyclize to the isomeric isoxazole. researchgate.net However, it is not always clear whether the thermal and photochemical transformations proceed through the exact same transient species. researchgate.netuzh.ch For example, while 2H-azirines are intermediates in both thermal and photochemical isoxazole-oxazole rearrangements, the subsequent transformation of the azirine to the oxazole may involve different transient species depending on whether the reaction is induced by heat or light. researchgate.net

In a specific case, heating a solution of methyl 4-chloro-5-phenylisoxazole-3-carboxylate in toluene (B28343) for an extended period did not result in any reaction, suggesting a high thermal stability for this particular derivative under these conditions. uc.pt This highlights that the propensity for thermal rearrangement is highly dependent on the substitution pattern of the isoxazole ring.

Nucleophilic and Electrophilic Reactions

The isoxazole ring, being an electron-deficient system, is generally susceptible to nucleophilic attack. Conversely, the phenyl substituent at the 4-position can undergo electrophilic substitution reactions.

The phenyl group attached to the isoxazole ring can be functionalized through electrophilic aromatic substitution reactions. masterorganicchemistry.comsavemyexams.comlasalle.edu A key example is the nitration of 3-phenylisoxazole (B85705), which is a known method to introduce a nitro group onto the molecule. beilstein-journals.org While the primary focus here is this compound, the principles of electrophilic substitution on a phenyl ring attached to a heterocyclic system are relevant. Isoxazoles are known to be substituted at the 4-position in electrophilic aromatic substitution reactions. reddit.com

A surprising one-pot synthesis of 4-nitro-3-phenylisoxazole has been reported from the reaction of cinnamyl alcohol with sodium nitrite (B80452) in acetic acid. beilstein-journals.org One of the proposed mechanisms for the formation of the nitroisoxazole involves the initial formation of 3-phenylisoxazole, which then undergoes electrophilic substitution to yield the 4-nitro derivative. beilstein-journals.org This suggests that the isoxazole ring itself can direct electrophilic attack to the 4-position.

The table below outlines the key reaction types discussed in this article.

| Reaction Type | Section | Key Features |

| Photochemical Rearrangement | 3.1 | Proceeds via excited states and transient intermediates like azirines and nitrile ylides. researchgate.netresearchgate.net |

| Thermal Rearrangement | 3.2 | Often involves similar intermediates to photochemical reactions but is induced by heat. researchgate.net |

| Electrophilic Substitution | 3.3.1 | Occurs on the phenyl ring, with the isoxazole ring influencing the position of substitution. reddit.combeilstein-journals.org |

Reactivity with Nitrogen Binucleophiles (e.g., Guanidines, Hydrazines)

The reactivity of isoxazole derivatives, particularly those bearing electrophilic substituents, with nitrogen binucleophiles like guanidines and hydrazines often leads to complex heterocyclic transformations. Research has shown that ethyl 4-nitro-3-phenylisoxazole-5-carboxylate reacts smoothly with various nitrogen binucleophiles, including 1,3-diphenylguanidine (B1679371) and benzamidine (B55565). researchgate.netrsc.org These reactions typically proceed in excellent yields to form 1,3,7,8-tetra-azaspiro[4.5]decane derivatives through a Smiles-type rearrangement. researchgate.net

For instance, the reaction of ethyl 4-nitro-3-phenylisoxazole-5-carboxylate with 1,3-diphenylguanidine and sodium hydride results in the formation of 1-oxa-2,6,8-triazaspiro[4.4]nonane derivatives, alongside corresponding amides. rsc.org The spiro annellation is significantly favored by the presence of a nitro group at the 4-position of the isoxazole ring. rsc.org

The reaction of ethyl 4-nitro-3-phenylisoxazole-5-carboxylate with benzamidine and 1,3-diphenylguanidine can yield spiro nitronates, which can be subsequently converted to their corresponding nitro derivatives. researchgate.netrsc.org The reaction with o-phenylenediamine (B120857) in the presence of sodium hydride also leads to the formation of a heterospiran after acidification. researchgate.netrsc.org

Hydrazine (B178648) and its derivatives are also key reactants. For example, 5-phenylisoxazole-3-carbohydrazide (B1588772) can be synthesized by reacting methyl 5-phenylisoxazole-3-carboxylate with hydrazine hydrate. rsc.org This carbohydrazide (B1668358) can then undergo further reactions, such as dehydration with benzaldehydes, to form N'-benzylidene-5-phenylisoxazole-3-carbohydrazide derivatives. rsc.org The reaction of (Е)-3-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-1-ferrocenylprop-2-en-1-one with guanidine (B92328) results in the formation of 4-[5-(4-methyl-phenyl)-1,2-oxazol-3-yl]-6-ferrocenylpyrimidin-2-amine. researchgate.net

The following table summarizes the reactions of ethyl 4-nitro-3-phenylisoxazole-5-carboxylate with various nitrogen binucleophiles.

| Nitrogen Binucleophile | Product Type | Reference |

| 1,2,3-Triphenylguanidine | 1,3,7,8-Tetra-azaspiro[4.5]decane derivative | researchgate.net |

| 1,3-Diphenylguanidine | 1,3,7,8-Tetra-azaspiro[4.5]decane derivative / Spiro nitronate | researchgate.netrsc.org |

| N,N′-Diphenylthiourea | 1,3,7,8-Tetra-azaspiro[4.5]decane derivative | researchgate.net |

| N-Phenylthiourea | 1,3,7,8-Tetra-azaspiro[4.5]decane derivative | researchgate.net |

| Benzamidine | 1,3,7,8-Tetra-azaspiro[4.5]decane derivative / Spiro nitronate | researchgate.netrsc.org |

| o-Phenylenediamine | Heterospiran | researchgate.netrsc.org |

Non-Catalyzed Condensation and Carbon-Carbon Bond Formation Reactions

A notable characteristic of certain this compound systems is their ability to undergo non-catalyzed condensation and carbon-carbon bond formation reactions. fotadar.orgacs.orgacs.org A key example is the reaction of 3,5-dihydroxy-4-phenylisoxazole with carbonyl compounds, which represents a novel type of non-catalyzed condensation. fotadar.orgacs.orgacs.org These reactions are significant in organic synthesis as they allow for the construction of carbon-carbon bonds, a fundamental process in building more complex molecules. youtube.comalevelchemistry.co.uk

The formation of isoxazole derivatives can also be achieved through tandem grinding reactions that involve an initial aldol (B89426) condensation followed by a Michael addition, providing a one-pot, base-catalyzed route to 3,4,5-trisubstituted isoxazoles. researchgate.net

Michael Addition Reactions

Michael addition, or conjugate addition, is a crucial reaction in organic chemistry involving the nucleophilic addition to an α,β-unsaturated carbonyl compound. alevelchemistry.co.ukmasterorganicchemistry.com In the context of this compound systems, this reaction is particularly relevant. For instance, the reaction of 3,5-dimethyl-4-nitroisoxazole (B73060) with aromatic aldehydes can proceed via an aldol condensation to form 5-styryl-3-methyl-4-nitroisoxazoles. These intermediates can then undergo a Michael addition with activated methylene (B1212753) compounds to yield 3,4,5-trisubstituted isoxazoles. researchgate.net

The Michael reaction can also be observed in the reaction of 4-phenylurazole (B107743) with α,β-unsaturated esters, which proceeds efficiently in the presence of a base to produce bis-Michael adducts. eurekaselect.com The use of guanidine derivatives as catalysts has also been shown to be effective in promoting Michael additions. ineosopen.org

The general mechanism for a Michael reaction involves three main steps:

Deprotonation to form an enolate. masterorganicchemistry.com

Conjugate addition of the enolate to the electrophilic alkene. masterorganicchemistry.com

Protonation of the resulting enolate. masterorganicchemistry.com

Tautomerism and Conformational Dynamics in Phenylisoxazole Derivatives

Tautomerism, the phenomenon where a compound exists as a mixture of two or more interconvertible isomers, is a significant aspect of the chemistry of phenylisoxazole derivatives. unifr.chfrontiersin.org This is particularly evident in derivatives containing functional groups capable of proton transfer, such as semicarbazones. csic.esresearchgate.net

Computational studies on phenylisoxazole-3/5-carbaldehyde semicarbazone derivatives have shown the existence of three stable tautomers: keto, enol, and a third tautomer involving the imine group. csic.es The relative stability of these tautomers can be influenced by the solvent environment. csic.es For instance, in both gas and liquid phases (DMSO and acetone), the keto tautomeric form is generally the most stable. csic.esresearchgate.net

Conformational analysis reveals that these derivatives can exist as cis/trans and E/Z isomers. csic.esresearchgate.net For the keto and enol tautomers, cis/trans conformational isomers are identified with respect to the amide and hydrazone groups. csic.es In phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone derivatives, 2D NMR analysis confirmed that these compounds exist in the trans(E) isomeric form in acetone-d6. researchgate.net Computational analysis further supported this, showing that in the gas phase, the cis(E) conformers are more stable, while in the liquid phase (acetone and DMSO), the trans(E) conformer becomes the most stable. researchgate.net

The photolysis of 5-azido-3-phenylisoxazole at cryogenic temperatures has been studied to understand its conformational dynamics. Two minimal energy conformations, differing in the orientation of the azido (B1232118) group, were identified through DFT calculations. mdpi.com

The table below summarizes the conformational preferences of phenylisoxazole derivatives in different phases.

| Derivative Type | Phase | Most Stable Conformer | Reference |

| Phenylisoxazole-3/5-carbaldehyde semicarbazone | Gas, Acetone, DMSO | Keto (cis-E) | csic.esresearchgate.net |

| Phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone | Gas | cis(E) | researchgate.net |

| Phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone | Acetone, DMSO | trans(E) | researchgate.net |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural characterization of organic molecules, including the 4-phenylisoxazole scaffold. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

One-Dimensional NMR (¹H, ¹³C) Applications in Structural Confirmation

One-dimensional NMR, encompassing proton (¹H) and carbon-13 (¹³C) spectroscopy, is fundamental for the initial structural verification of this compound and its analogues.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a this compound derivative provides characteristic signals for the protons on both the isoxazole (B147169) and phenyl rings. For instance, in 3,5-diphenylisoxazole, the aromatic protons appear as a multiplet in the range of δ 7.43–7.91 ppm, while the isoxazole proton (H-4) presents as a singlet at approximately 6.84 ppm. rsc.org The chemical shift of the isoxazole proton is a key diagnostic marker. Substituents on the phenyl ring or at other positions of the isoxazole ring can significantly influence the chemical shift of the remaining protons, providing valuable information about the substitution pattern. rsc.orgunifi.it

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. For 3,5-diphenylisoxazole, characteristic signals for the isoxazole ring carbons appear at approximately δ 170.3 (C-5), 162.9 (C-3), and 97.4 (C-4) ppm. rsc.org The carbons of the phenyl rings resonate in the typical aromatic region of δ 125.7–130.1 ppm. rsc.org The chemical shifts of the isoxazole carbons, particularly C-4 and C-5, are sensitive to the electronic nature of substituents on the phenyl ring. csic.es For example, in 4-nitro-3-phenylisoxazole, the isoxazole carbons are observed at δ 160.6 (C-5), 156.5 (C-3), and 133.9 (C-4) ppm. beilstein-journals.orgsemanticscholar.org

The following table summarizes representative ¹H and ¹³C NMR data for this compound and some of its derivatives.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 3,5-Diphenylisoxazole | 7.91–7.81 (m, 4H, ArH), 7.53–7.43 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H) | 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4 | rsc.org |

| 4-Nitro-3-phenylisoxazole | 9.36 (s, 1H, H-5), 7.70–7.67 (m, 2H, Ar-H), 7.59–7.49 (m, 3H, Ar-H) | 160.6 (C-5), 156.5 (C-3), 133.9 (C-4), 131.1, 129.5, 128.6, 124.7 (Ph) | beilstein-journals.orgsemanticscholar.org |

| 5-(4-Chlorophenyl)-3-phenylisoxazole | 7.87–7.83 (m, 2H, ArH), 7.79–7.75 (m, 2H, ArH), 7.50–7.44 (m, 5H, ArH), 6.81 (s, 1H, isoxazole-H) | 169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8 | rsc.org |

| 3-(4-Methoxyphenyl)-5-phenylisoxazole | 7.83–7.78 (m, 4H, ArH), 7.49–7.41 (m, 3H, ArH), 7.00–6.96 (m, 2H, ArH), 6.76 (s, 1H, isoxazole-H), 3.84 (s, 3H, OCH₃) | 170.0, 162.5, 160.9, 130.0, 128.9, 128.1, 127.4, 125.7, 121.5, 114.2, 97.2, 55.2 | rsc.org |

| 4-Allyl-3-methyl-5-phenylisoxazole | 7.65 (d, J = 7.8 Hz, 2H), 7.53 - 7.31 (m, 3H), 6.05 - 5.89 (m, 1H), 5.13 (d, J = 10.2 Hz, 1H), 5.01 (d, J = 17.2 Hz, 1H), 3.52 - 3.06 (m, 2H), 2.25 (s, 3H) | 165.4, 161.0, 134.4, 129.6, 128.8, 128.3, 126.8, 116.3, 110.9, 26.8, 10.1 | rsc.org |

Two-Dimensional NMR Techniques (e.g., NOESY) for Stereochemical and Conformational Analysis

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for elucidating the stereochemistry and conformational preferences of this compound derivatives. NOESY experiments reveal through-space interactions between protons, providing information about their spatial proximity.

For instance, 2D NMR (¹H-¹H NOESY) analysis has been employed to confirm the trans (E) isomeric form of phenylisoxazole carbaldehyde isonicotinylhydrazone derivatives in solution. csic.esbanrepcultural.org This technique is crucial for establishing the relative orientation of substituents and the conformation of flexible side chains attached to the isoxazole core. By observing cross-peaks between specific protons, researchers can definitively assign the stereochemistry around double bonds or determine the preferred rotational conformation of the phenyl group relative to the isoxazole ring. csic.esbanrepcultural.orgresearchgate.net

Correlation of NMR Chemical Shifts with Electronic Effects of Substituents (e.g., Hammett Constants)

The chemical shifts of the isoxazole ring protons and carbons are sensitive to the electronic effects of substituents on the phenyl ring. These substituent-induced chemical shifts (SCS) can be correlated with Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of a substituent.

Studies have shown that the chemical shift of the H-4 proton of the isoxazole ring is influenced by substituents on the phenyl ring, with electron-withdrawing groups generally causing a downfield shift and electron-donating groups causing an upfield shift. unifi.it This effect is transmitted through the π-system of the molecule. unifi.it Similarly, the ¹³C NMR chemical shifts of the isoxazole ring carbons, particularly C=N, C4, and C5, show correlations with Hammett substituent constants. csic.esresearchgate.net For example, in a series of 3-(substituted phenyl) isoxazole derivatives, negative ρ values (reaction constants) were observed for the correlations of C=N, C4, and C5 carbons, indicating that these carbons become more shielded as the electron-withdrawing character of the substituent increases. researchgate.net Such correlations provide a quantitative understanding of the transmission of electronic effects through the this compound system. sciensage.inforesearchgate.net

Vibrational Spectroscopy: Infrared (IR) Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying functional groups and obtaining a "molecular fingerprint" of this compound and its derivatives.

FT-IR Spectroscopy for Functional Group Identification and Molecular Fingerprinting

The FT-IR spectrum of a this compound derivative displays characteristic absorption bands corresponding to the vibrations of its constituent bonds and functional groups. Key vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. rjpbcs.com

C=N stretching of the isoxazole ring: Found in the region of 1525–1597 cm⁻¹. rjpbcs.com

C=C stretching of the aromatic and isoxazole rings: Appears in the 1472–1490 cm⁻¹ range. rjpbcs.com

N-O stretching of the isoxazole ring: Observed around 1362–1436 cm⁻¹. rjpbcs.com

C-H bending vibrations for substituted phenyl rings provide information on the substitution pattern.

The following table presents characteristic FT-IR absorption bands for some this compound derivatives.

| Compound | Aromatic C-H stretch (cm⁻¹) | C=N stretch (cm⁻¹) | C=C stretch (cm⁻¹) | N-O stretch (cm⁻¹) | Other key bands (cm⁻¹) | Reference |

| 5-(4'-Chlorophenyl)3-phenylisoxazole | 3062.75 | 1577.09 | 1487.01 | 1404.08 | 769.93 (C-Cl stretch) | rjpbcs.com |

| 5-(4'-Methoxyphenyl)-3-phenyl-isoxazole | 3017.25 | 1525.28 | 1472.21 | 1362.75 | 1345.57 (C-O stretch) | rjpbcs.com |

| 3(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole | 3049.51 | 1572.60 | 1489.78 | 1404.08 | 780.10 (C-Cl stretch), 625.62 (C-Br stretch) | rjpbcs.com |

Matrix-Isolation IR Spectroscopy for Transient Species and Conformational Studies

Matrix-isolation IR spectroscopy is a specialized technique that involves trapping molecules in an inert gas matrix (like argon or xenon) at very low temperatures. This method allows for the study of individual conformers of a molecule and the detection of transient species formed during photochemical or thermal reactions. sci-hub.seuc.pt

For derivatives like methyl 4-chloro-5-phenylisoxazole-3-carboxylate, this technique, combined with theoretical calculations, has enabled the identification of multiple low-energy conformers that differ in the orientation of the ester group relative to the isoxazole ring. sci-hub.senih.gov The distinct vibrational signatures of these conformers can be resolved in the matrix-isolation IR spectrum, providing detailed insights into the molecule's potential energy surface. sci-hub.se Furthermore, this technique has been instrumental in studying the photoisomerization of isoxazoles to oxazoles, allowing for the direct observation of short-lived intermediates such as azirines and nitrile-ylides, which confirms the mechanistic pathway of the reaction. sci-hub.seresearchgate.netresearchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental technique for confirming the molecular weight of this compound and elucidating its structural integrity through fragmentation analysis. The molecular formula of this compound is C₉H₇NO, corresponding to a molecular weight of approximately 145.16 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the molecule undergoes ionization, followed by dissociation into characteristic fragment ions. wikipedia.org

The fragmentation of isoxazole rings is a well-documented process that provides significant structural information. For substituted isoxazoles, the fragmentation pathways are influenced by the nature and position of the substituents on the ring. While specific fragmentation data for the unsubstituted this compound is not detailed in the provided results, analysis of related structures, such as 4-nitro-3-phenylisoxazole, shows characteristic fragmentation patterns. semanticscholar.org For instance, the mass spectrum of 4-phenyl-3-furoxanmethanol, a related heterocyclic compound, displays a molecular ion peak [M]⁺ at m/z = 191, with a base peak at m/z = 103, corresponding to a key fragment. semanticscholar.orgnih.gov The study of these fragmentation patterns is crucial for identifying unknown isoxazole derivatives and confirming their chemical structures. wikipedia.orgresearchgate.net

Table 1: Key Mass Spectrometry Data for Related Isoxazole Compounds

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|

Note: This interactive table provides data for a compound structurally related to this compound to illustrate typical fragmentation behavior.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insight into its chromophoric system. The isoxazole ring itself exhibits a UV absorption band around 211 nm. researchgate.netresearchgate.net The introduction of a phenyl group at the 4-position creates a conjugated system, which influences the electronic absorption characteristics.

Studies on related compounds, such as 5-azido-3-phenylisoxazole, show absorption below 300 nm. nih.gov A novel bis(phenylisoxazolyl) benzene (B151609) derivative, which contains the phenylisoxazole moiety, displays optical absorption in the ultraviolet region between 290 nm and 330 nm, with a maximum absorption (λmax) centered at 306 nm. researchgate.netresearchgate.net The absorption spectrum of a molecule is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which is a measure of how strongly the molecule absorbs light at that wavelength. msu.edu The chromophoric behavior of this compound is dominated by the π → π* transitions associated with the conjugated phenyl and isoxazole ring systems. msu.edu

Fluorescence spectroscopy provides information about the electronic structure of a molecule's excited states. clockss.org While some isoxazole derivatives are known to be fluorescent, detailed data on the fluorescence of unsubstituted this compound is limited in the provided search results. However, studies on related compounds offer valuable insights. For example, detailed photophysical studies have been conducted on 4-halo-5-phenylisoxazoles, including measurements of fluorescence quantum yields and lifetimes. researchgate.netresearchgate.net

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. clockss.org For a series of newly synthesized fluorophores containing a phenylisoxazole scaffold, emission maxima ranged from 433–487 nm with quantum yields between 6.1–33.3%. researchgate.net The solvent environment can also play a significant role in the fluorescence properties of these compounds. clockss.org The development of machine learning models to predict fluorescence properties like emission wavelengths and quantum yields is an emerging area of research that could be applied to compounds like this compound. chemrxiv.org

Electronic Absorption Characteristics and Chromophoric Behavior

X-ray Crystallography for Solid-State Structure Determination

Table 2: Crystallographic Data for Substituted Phenylisoxazole Derivatives

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|---|

| 4-nitro-3-phenylisoxazole | C₉H₆N₂O₃ | Monoclinic | P2₁/c | a=12.1621 Å, b=5.6566 Å, c=12.0633 Å, β=101.638° | semanticscholar.orgnih.gov |

Note: This interactive table presents crystallographic data for derivatives to infer structural characteristics of the this compound core.

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox and Electronic Properties

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox behavior (oxidation and reduction) of molecules. nih.govals-japan.com CV provides information about the potentials at which a compound undergoes electron transfer reactions and the stability of the resulting species. als-japan.com

The redox properties of a molecule can offer insights into its electronic structure and potential applications in materials science. researchgate.netonlineacademicpress.com While specific cyclic voltammetry data for this compound is not available in the search results, studies on related isoxazole derivatives demonstrate the utility of this technique. For instance, a novel bis(phenylisoxazolyl) benzene derivative was characterized using cyclic voltammetry to assess its potential for use in organic electronic materials. researchgate.net The resulting voltammogram can reveal the formal redox potential (E°'), which is related to the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the compound. nih.gov The reversibility of the redox process, indicated by the separation between the anodic and cathodic peak potentials (ΔEp), provides information on the kinetics of electron transfer and the stability of the oxidized or reduced forms of the molecule. als-japan.com

Computational Chemistry and Theoretical Studies of 4 Phenylisoxazole Systems

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgwikipedia.orgresearchgate.net It is frequently used to predict molecular properties and has become a standard tool in computational chemistry. rsc.org Calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance of accuracy and computational cost. researchgate.netnih.gov

Geometry Optimization and Detailed Structural Parameters

Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. researchgate.net For various phenylisoxazole derivatives, studies have successfully used DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, to calculate optimized geometric parameters like bond lengths, bond angles, and dihedral angles. nih.govacu.edu.in These calculated parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netnih.gov However, a specific data table of optimized structural parameters for 4-Phenylisoxazole is not available in the reviewed literature.

Energetic Analysis of Conformers and Tautomers

Computational methods are also used to analyze the relative energies of different conformers (spatial arrangements of a molecule) and tautomers (structural isomers that readily interconvert). dergipark.org.tr Studies on derivatives, such as phenylisoxazole-carbaldehyde semicarbazones, have performed conformational analyses to identify the most stable structures in both gas and liquid phases, finding that keto tautomers are often more stable. csic.esworldscientific.com For methyl 4-chloro-5-phenylisoxazole-3-carboxylate, theoretical calculations predicted the existence of three low-energy conformers. However, a specific energetic analysis of potential conformers or tautomers for this compound has not been specifically reported.

Vibrational Frequency Analysis and Spectroscopic Data Validation

Theoretical vibrational frequency analysis is a key tool for interpreting and validating experimental spectroscopic data, such as FT-IR and Raman spectra. nih.gov By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra. nih.govnih.gov This type of analysis has been successfully applied to derivatives like 5-Methyl-3-phenylisoxazole-4-carboxylic acid, where calculated frequencies showed good agreement with experimental spectra. nih.gov A detailed vibrational analysis for the parent this compound is not documented in the searched results.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Reactivity Prediction)

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). iranchembook.ir The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and reactivity; a smaller gap often implies higher reactivity. acu.edu.innih.gov This analysis is a standard component of computational studies on phenylisoxazole derivatives. researchgate.netnih.govacu.edu.in For example, in studies of various derivatives, the HOMO-LUMO gap has been calculated to understand charge transfer within the molecule. acu.edu.innih.gov However, specific HOMO-LUMO energy values for this compound are not available.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. ajchem-a.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netacu.edu.in MEP analyses have been performed for numerous phenylisoxazole derivatives to identify reactive sites, such as the electronegative oxygen and nitrogen atoms. researchgate.netacu.edu.incsic.es A specific MEP map and its detailed analysis for this compound are absent from the surveyed literature.

Mulliken and Natural Bonding Orbital (NBO) Charge Analysis for Electron Delocalization

Computational analyses, specifically Mulliken and Natural Bonding Orbital (NBO) charge analyses, provide significant insights into the electron distribution and delocalization within this compound and its derivatives. These methods are essential for understanding the molecule's electronic structure, stability, and reactivity.

Mulliken population analysis is a method used to assign partial charges to individual atoms in a molecule. univ-mosta.dzdiracprogram.org Studies on related phenylisoxazole systems, such as phenylisoxazole semicarbazone derivatives, have utilized Mulliken charge analysis to understand the charge distribution. csic.esresearchgate.net In these systems, electronegative atoms like oxygen and nitrogen typically exhibit negative Mulliken charges, indicating a higher electron density, while carbon and hydrogen atoms tend to have positive charges. univ-mosta.dz This charge distribution is influenced by the molecular structure, including the presence of various functional groups and intramolecular interactions. univ-mosta.dzcsic.es

For derivatives of phenylisoxazole, NBO analysis has revealed significant stabilizing effects arising from hyperconjugative interactions, particularly from the hydrazone fragment in semicarbazone derivatives. researchgate.net The analysis identifies strong intramolecular interactions, such as those between lone pair orbitals of oxygen and nitrogen atoms and adjacent antibonding orbitals. These interactions indicate a high degree of electron delocalization, which is crucial for molecular stability. csic.esresearchgate.net The NBO method provides a more accurate representation of electron distribution compared to the simpler Mulliken approach, offering a deeper understanding of the electronic factors governing the properties of this compound systems. numberanalytics.comjuniperpublishers.com

Table 1: Representative NBO Analysis Data for a Phenylisoxazole Derivative This table is illustrative, based on typical findings for related structures, as specific data for this compound was not available in the provided search results.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j) - E(i) (a.u.) | F(i,j) (a.u.) |

|---|---|---|---|---|

| LP(1) N2 | π*(C1-C5) | 20.5 | 0.28 | 0.072 |

| LP(1) O3 | π*(C4-C5) | 18.2 | 0.30 | 0.068 |

| π(C4-C5) | π*(C6-C7) | 15.8 | 0.25 | 0.061 |

| π(C6-C7) | π*(C8-C9) | 12.1 | 0.26 | 0.055 |

LP denotes a lone pair, and π denotes an antibonding orbital. E(2) represents the stabilization energy from the donor-acceptor interaction.*

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited state properties of molecules, including this compound and its derivatives. wikipedia.orguci.edu This approach is widely used to calculate vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and to understand the nature of electronic transitions. chemrxiv.orgresearchgate.net

For isoxazole (B147169) derivatives, TD-DFT calculations have been successfully employed to predict their UV-Vis spectra. researchgate.netresearchgate.net These calculations can help in assigning the observed absorption bands to specific electronic transitions, such as π-π* and n-π* transitions. researchgate.net The accuracy of TD-DFT predictions is often high, with a typical error of around 0.3 eV for vertical excitation energies in many organic molecules. chemrxiv.org

The method also provides insights into how the electronic structure changes upon photoexcitation. For instance, TD-DFT can be used to calculate the dipole moments and charge distributions of excited states, revealing the extent of charge transfer that occurs during an electronic transition. researchgate.net This information is crucial for understanding the photophysical and photochemical behavior of this compound systems. researchgate.net

Furthermore, TD-DFT can be used to study the potential energy surfaces of excited states, which is essential for elucidating photoreaction mechanisms. ups-tlse.fr While TD-DFT is generally more accurate than methods like Configuration Interaction Singles (CIS) for excited state calculations, it has limitations, particularly in describing long-range charge-transfer excitations and double excitations. chemrxiv.orgups-tlse.fr Despite these challenges, TD-DFT remains a primary tool for studying the excited state properties of molecules like this compound due to its favorable balance of accuracy and computational cost. uci.educhemrxiv.org

Table 2: Calculated Excitation Energies and Oscillator Strengths for a Phenylisoxazole Derivative This table is illustrative, based on typical findings for related structures, as specific data for this compound was not available in the provided search results.

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S1 | 3.85 | 0.012 | HOMO -> LUMO (n-π*) |

| S2 | 4.52 | 0.654 | HOMO-1 -> LUMO (π-π*) |

| S3 | 4.98 | 0.123 | HOMO -> LUMO+1 (π-π*) |

| S4 | 5.31 | 0.089 | HOMO-2 -> LUMO (π-π*) |

S denotes a singlet excited state. HOMO is the Highest Occupied Molecular Orbital, and LUMO is the Lowest Unoccupied Molecular Orbital.

Computational Insights into Reaction Regioselectivity and Pathways

Computational chemistry provides powerful tools to understand and predict the regioselectivity of reactions involving this compound. Density Functional Theory (DFT) is a particularly common method for investigating reaction pathways and explaining why one regioisomer is formed preferentially over another. x-mol.net

A notable example is the study of (3+2) cycloaddition reactions, a common transformation for isoxazoles. mdpi.com Theoretical calculations can determine the activation energies for the formation of different regioisomeric products. The pathway with the lower activation barrier is kinetically favored, and the corresponding product is expected to be the major one. frontiersin.org

Distortion/interaction analysis, also known as activation strain analysis, is a valuable computational technique for rationalizing regioselectivity. x-mol.net This method partitions the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants in the transition state. By analyzing these components for different regioisomeric pathways, researchers can pinpoint the electronic and steric factors that govern the observed selectivity.

In the context of gold-catalyzed reactions of isoxazoles, DFT calculations have been used to elucidate complex reaction mechanisms and explain the formation of different products depending on the substituents on the isoxazole ring. x-mol.net For example, the substitution of a phenyl group at the 4-position of the isoxazole can lead to different reaction outcomes compared to other substitution patterns. x-mol.net These computational studies not only rationalize experimental results but also provide predictive power for designing new reactions with desired regiochemical outcomes. cam.ac.ukresearchgate.net

Correlation of Theoretical Predictions with Experimental Spectroscopic and Structural Observations

A crucial aspect of computational chemistry is the validation of theoretical models by comparing their predictions with experimental data. For this compound and its derivatives, there is generally good agreement between computational predictions and experimental spectroscopic and structural observations. researchgate.net

In terms of molecular structure, the geometric parameters (bond lengths and angles) of phenylisoxazole derivatives calculated using DFT methods, such as B3LYP with the 6-311G++(d,p) basis set, show excellent correlation with data obtained from X-ray crystallography. csic.esresearchgate.net For instance, the calculated dihedral angle between the phenyl and isoxazole rings in a substituted 5-phenylisoxazole (B86612) was found to be very close to the experimentally determined value. sci-hub.se

Vibrational spectroscopy is another area where theoretical calculations and experimental results are closely linked. The vibrational frequencies and infrared (IR) intensities calculated using DFT are often in good agreement with experimental FT-IR spectra. csic.esacs.org This correlation allows for the confident assignment of experimental vibrational bands to specific molecular motions and the identification of different conformers of the molecule present in a sample. acs.orgsci-hub.se

Similarly, as discussed in section 5.3, TD-DFT calculations are widely used to predict UV-Vis absorption spectra. researchgate.net The calculated excitation energies and oscillator strengths generally match well with the experimental absorption maxima and intensities, aiding in the interpretation of the electronic transitions responsible for the observed spectral features. researchgate.netresearchgate.net This strong correlation between theoretical predictions and experimental data underscores the reliability of modern computational methods in describing the properties of this compound systems.

Research Applications and Emerging Areas Involving 4 Phenylisoxazole

Materials Science Applications

The inherent characteristics of the 4-phenylisoxazole structure make it a compelling candidate for the creation of advanced materials with tailored properties.

Investigation of Liquid Crystalline Properties for Display Technologies

The rigid, aromatic nature of the phenylisoxazole core is a key feature in the design of liquid crystalline materials. researchgate.net Research has shown that molecules incorporating this scaffold can exhibit various mesophases, such as nematic and smectic phases, which are fundamental to the operation of liquid crystal displays (LCDs). researchgate.nettandfonline.com The thermal stability and phase behavior of these materials can be finely tuned by modifying the terminal groups attached to the core structure. tandfonline.com For instance, the introduction of flexible alkyl or semiperfluoroalkyl chains can influence the type of mesophase observed, with some derivatives exhibiting smectic A (SmA) and smectic C (SmC) phases. researchgate.net The synthesis of homologous series of phenylisoxazoles has allowed for systematic studies into how the molecular structure, including the type of aromatic rings in the core, affects the liquid crystalline properties. tandfonline.com These investigations are crucial for developing new materials for advanced display technologies. researchgate.netmdpi.com

Development of Organic Electronic and Optoelectronic Materials

The field of organic electronics is actively exploring this compound and its derivatives for a range of applications, including semiconductors, nonlinear optical (NLO) materials, and photovoltaic devices. azom.compageplace.de

Semiconductors: The isoxazole (B147169) ring system is utilized in the development of organic semiconductors. researchgate.net Polyisoxazoles, for example, have been noted for their potential semiconductor applications. arcjournals.org The ability to engineer the molecular structure allows for the tuning of electronic properties, which is essential for creating efficient charge-transporting materials in devices like organic field-effect transistors (OFETs). vwr.comrsc.org

Non-linear Optical (NLO) Properties: The donor-acceptor architecture that can be created using the phenylisoxazole scaffold makes it a promising candidate for NLO materials. researchgate.net These materials can alter the properties of light and are valuable in applications such as optical switching and frequency conversion. researchgate.netscirp.org Studies have shown that derivatives of phenylisoxazole exhibit significant second-order NLO properties. researchgate.net The efficiency of these materials can be influenced by the specific donor and acceptor groups attached to the molecular framework. researchgate.net

Photovoltaic Devices: In the realm of organic photovoltaics (OPVs), isoxazole derivatives are being investigated as components of the active layer. researchgate.netmdpi.com The photophysical properties of these compounds, such as their absorption and emission spectra, are critical for their performance in converting light into electricity. researchgate.net Research into novel bis(phenylisoxazolyl) benzene (B151609) derivatives has highlighted their potential for use in organic electronic materials due to their desirable photophysical and electrochemical properties. researchgate.net

Catalysis and Reaction Enhancement

The this compound moiety is not only a component of functional materials but also plays a role in facilitating chemical transformations.

Role as Ligands in Coordination Chemistry for Catalytic Processes

Phenylisoxazole derivatives can act as ligands, binding to metal centers to form coordination complexes with catalytic activity. rsc.orgrsc.org The nitrogen and oxygen atoms within the isoxazole ring can coordinate with metal ions, influencing the reactivity of the resulting complex. rsc.org For example, coordination polymers incorporating 5-methyl-3-phenylisoxazole-4-carboxylic acid have been synthesized and shown to be effective heterogeneous catalysts for the selective oxidation of hydrocarbons. rsc.orgrsc.org These catalysts offer advantages such as stability and ease of separation from the reaction mixture. rsc.org The development of phosphinine-based ligands, which can be synthesized from isoxazole precursors, further expands the application of these scaffolds in homogeneous catalysis. acs.org

Development of Novel Catalytic Systems Utilizing Phenylisoxazole Scaffolds

The isoxazole ring itself can be a reactive component in catalytic cycles. The weak N–O bond in the isoxazole ring can be cleaved to generate reactive intermediates, a property that has been exploited in catalyst design. rsc.org For instance, nickel-catalyzed transformations can convert isoxazoles into other heterocyclic systems like pyrazoles, demonstrating the utility of the isoxazole as a synthetic intermediate in catalytic processes. thieme-connect.com Furthermore, nanocomposites have been used to catalyze the synthesis of derivatives containing the phenylisoxazole scaffold, highlighting the synergy between materials science and catalysis. researchgate.nettandfonline.com

Medicinal and Agrochemical Research Scaffolds (excluding clinical data and dosage)

The this compound core is a privileged scaffold in medicinal and agrochemical research due to its ability to interact with biological targets. rsc.orgresearchgate.net

Medicinal Chemistry: The diarylisoxazole scaffold is a key component in a number of compounds targeting enzymes like cyclooxygenases (COX). osti.govnih.gov For example, 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole has been studied for its selective inhibition of COX-1. osti.govnih.gov The isoxazole framework serves as a versatile starting point for the synthesis of a wide array of derivatives with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. smolecule.comrsc.org The synthesis of complex molecules like isoxazolo[3,4-c]pyridines often utilizes phenylisoxazole-containing intermediates. researchgate.net